Benzoxazepines are a class of heterocyclic compounds characterized by a benzene ring fused to an oxazepine ring. They are known to exhibit a range of biological activities and have been investigated for their potential therapeutic applications, particularly in the field of immunology and as potential treatment for autoimmune diseases [].
The molecular structure of a specific benzoxazepine derivative, 2-chloro-6-fluoro-N-(4-{[3-(trifluoromethyl)phenyl]sulfonyl}-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide (compound 15 in the abstract), has been analyzed through co-crystallization with the RORγ-LBD []. The structure revealed important hydrophobic interactions and hydrogen bonding involved in the binding mechanism.
Benzoxazepines, particularly N-sulfonylated derivatives, have been shown to act as inverse agonists of the nuclear receptor RORγt []. This interaction disrupts the ability of RORγ-LBD to bind with coactivators, ultimately inhibiting the release of interleukin-17 (IL-17) from T-helper 17 (TH17) cells.
Benzoxazepines, specifically N-sulfonylated derivatives, have shown potential as therapeutic agents for autoimmune diseases due to their ability to suppress IL-17 release from TH17 cells []. IL-17 plays a crucial role in the pathogenesis of various autoimmune disorders. By inhibiting its production, benzoxazepines could offer a new approach to modulate the immune response and alleviate disease symptoms.
CAS No.: 115-71-9
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2